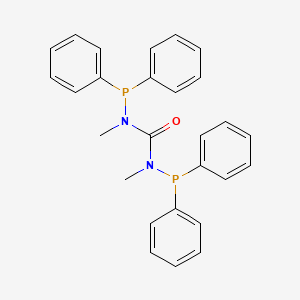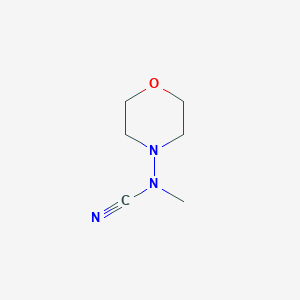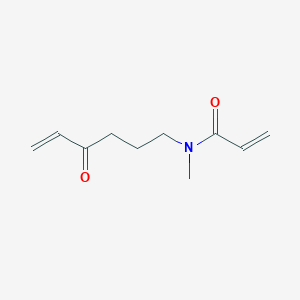![molecular formula C24H51N3O2 B14295439 N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine CAS No. 123650-65-7](/img/structure/B14295439.png)
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C24H51N3O2 This compound is characterized by the presence of an octadecylamino group attached to a glycine backbone through a two-step ethylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine typically involves a multi-step process:
Step 1: The reaction begins with the preparation of octadecylamine by the reduction of octadecyl nitrile.
Step 2: Octadecylamine is then reacted with ethylene diamine to form N-(2-octadecylamino)ethylamine.
Step 3: The final step involves the reaction of N-(2-octadecylamino)ethylamine with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine involves its interaction with lipid bilayers in cell membranes. The octadecylamino group integrates into the lipid layer, while the glycine backbone interacts with aqueous environments, thereby altering membrane properties and facilitating the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[2-(Decylamino)ethyl]amino}ethyl)glycine
- N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine
Uniqueness
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is unique due to its longer alkyl chain (octadecyl group), which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics.
Eigenschaften
CAS-Nummer |
123650-65-7 |
|---|---|
Molekularformel |
C24H51N3O2 |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
2-[2-[2-(octadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C24H51N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22-27-23-24(28)29/h25-27H,2-23H2,1H3,(H,28,29) |
InChI-Schlüssel |
KACMPRAWZLJMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)



![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)


![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)



![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
